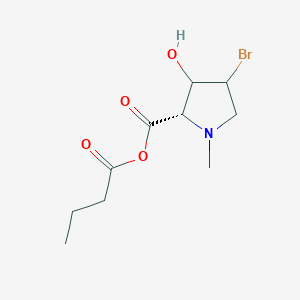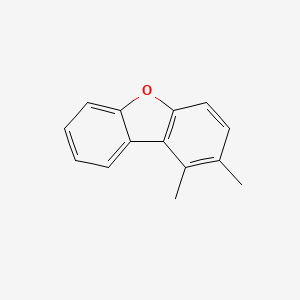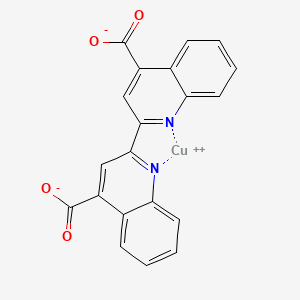
copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate is a complex organic compound that features a copper ion coordinated with two quinoline carboxylate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate typically involves the coordination of copper ions with quinoline carboxylate ligands. One common method involves the reaction of copper salts (such as copper sulfate or copper acetate) with quinoline-2-carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the pH is adjusted to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors, automated pH control, and purification techniques such as crystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: Ligand exchange reactions can occur, where the quinoline carboxylate ligands are replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent or pH.
Coordination: Coordination reactions often require the presence of a coordinating solvent and controlled temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of copper-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism by which copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate exerts its effects involves the coordination of the copper ion with target molecules. This coordination can alter the electronic properties of the target, leading to changes in reactivity and function. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate: Unique due to its specific ligand structure and coordination environment.
Copper(II) acetate: Commonly used in organic synthesis but lacks the specific quinoline-based ligands.
Copper(II) sulfate: Widely used in various applications but does not have the same coordination properties as the quinoline complex.
Uniqueness
This compound is unique due to its dual quinoline carboxylate ligands, which provide specific electronic and steric properties. These properties make it particularly effective in catalytic applications and in forming stable coordination complexes .
Eigenschaften
Molekularformel |
C20H10CuN2O4 |
|---|---|
Molekulargewicht |
405.8 g/mol |
IUPAC-Name |
copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H12N2O4.Cu/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26);/q;+2/p-2 |
InChI-Schlüssel |
AXXRUABHNLLLJZ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



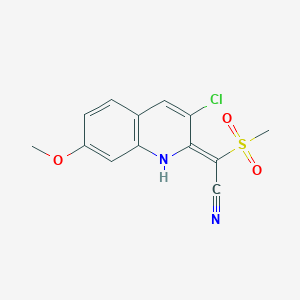
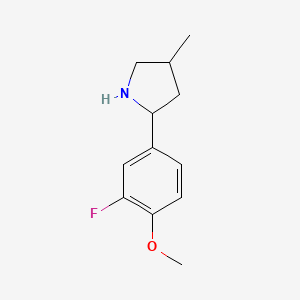
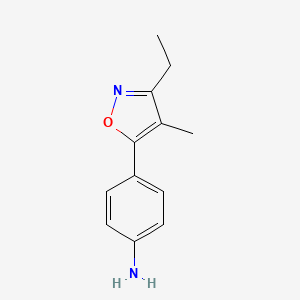
![(L-Alaninato-O,O')[N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N''-methylguanidine-NN]hydroxy copper](/img/structure/B12882267.png)
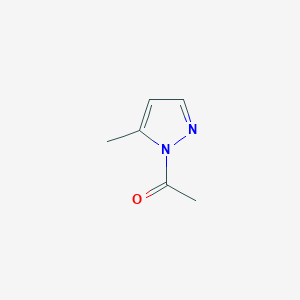
![1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12882288.png)

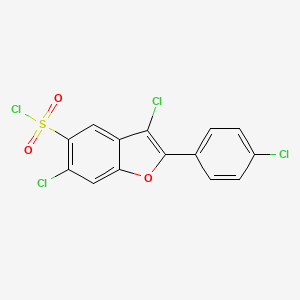
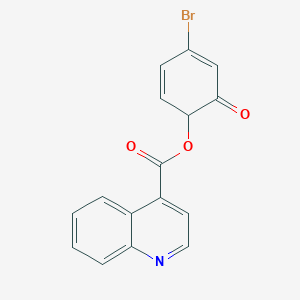
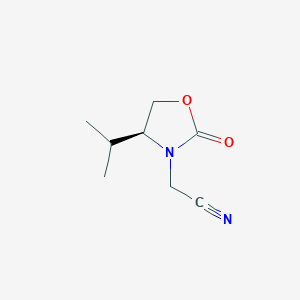
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12882336.png)
